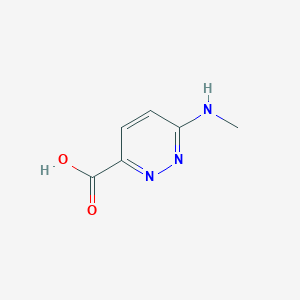

6-(Methylamino)pyridazine-3-carboxylic Acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 6-(Methylamino)pyridazine-3-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as 3-Pyridazinecarboxylic acid, 6-(methylamino)- according to Chemical Abstracts Service nomenclature systems. This naming convention reflects the pyridazine core structure with position-specific substitutions that define the molecule's chemical identity.

The Chemical Abstracts Service registry number 365413-15-6 provides a unique identifier for this compound, ensuring unambiguous identification across chemical databases and literature. Alternative systematic names include 6-Methylaminopyridazine-3-carboxylic acid, which represents a more descriptive nomenclature approach that emphasizes the functional group locations. The molecular descriptor file number MFCD11656675 serves as an additional standardized identifier within chemical information systems.

The International Union of Pure and Applied Chemistry naming system positions the methylamino substituent at the 6-position and the carboxylic acid group at the 3-position of the pyridazine ring. This positional designation follows the established numbering system for pyridazine heterocycles, where nitrogen atoms occupy positions 1 and 2 of the six-membered ring structure. The systematic approach ensures consistent identification across different chemical contexts and applications.

Propriétés

IUPAC Name |

6-(methylamino)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-5-3-2-4(6(10)11)8-9-5/h2-3H,1H3,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPWECHJYPNTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624126 | |

| Record name | 6-(Methylamino)pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365413-15-6 | |

| Record name | 6-(Methylamino)pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution on Halogenated Pyridazine/Pyridine Derivatives

Although direct literature on this compound synthesis is scarce, closely related pyridine derivatives provide a model for its preparation. For example, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate in related syntheses, is prepared via nucleophilic substitution of 2,6-dihalogenated pyridine-3-carboxylates with methylamine.

- Starting materials such as methyl 2,6-difluoropyridine-3-carboxylate or methyl 2,6-dichloropyridine-3-carboxylate are reacted with methylamine.

- Reaction conditions vary with solvent and temperature to optimize regioselectivity:

- In ethanol at low temperatures (~−25 °C to 5 °C), mixtures of regioisomers form.

- Using polar aprotic solvents like N,N-dimethylformamide (DMF) at low temperatures (−30 °C to 5 °C) favors substitution at the 6-position with high regioselectivity (>97%).

- The reaction typically proceeds quantitatively, yielding methylamino-substituted esters.

Conversion of Esters to Carboxylic Acids

Functional Group Transformations and Bromination

- For related compounds, bromination at specific positions on the pyridine ring is achieved using N-bromosuccinimide (NBS).

- Bromination is typically performed after methylamino substitution and ester hydrolysis.

- In the case of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, bromination yields are reported at 88–96%.

Representative Synthetic Sequence (Adapted from Related Pyridine Derivatives)

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Nucleophilic substitution | Methylamine, DMF, 5 °C | Selective 6-methylamino substitution on methyl 2,6-dichloropyridine-3-carboxylate; regioselectivity >97% |

| 2 | Ester hydrolysis | NaOH (aq), heat, then acidification | Conversion of methyl ester to carboxylic acid; yield >90% |

| 3 | Bromination | N-Bromosuccinimide (NBS), organic solvent | Bromination at position 5; yield 88–96% |

This sequence demonstrates the importance of controlling reaction conditions and solvent choice to achieve high regioselectivity and yield.

Research Findings and Notes on Regioselectivity

- The regioselectivity of nucleophilic substitution depends strongly on the solvent and temperature.

- Polar aprotic solvents such as DMF enhance substitution at the 6-position, which is essential for obtaining the desired methylamino derivative.

- Lower temperatures favor selective substitution and minimize side reactions.

- Attempts at ortho-directed lithiation and subsequent carboxylation were less successful for related intermediates, indicating nucleophilic substitution as the preferred route.

Summary Table of Key Reaction Parameters

| Parameter | Conditions/Notes |

|---|---|

| Starting materials | Methyl 2,6-dichloropyridine-3-carboxylate or methyl 2,6-difluoropyridine-3-carboxylate |

| Nucleophile | Methylamine (20% in EtOH or neat) |

| Solvent | DMF preferred for regioselectivity; EtOH also used |

| Temperature | −25 °C to 5 °C for substitution; lower temperatures favor regioselectivity |

| Hydrolysis conditions | Aqueous NaOH or KOH, heat, acidification |

| Bromination reagent | N-Bromosuccinimide (NBS) |

| Overall yield | Up to 67% overall for multi-step synthesis (related compounds) |

Analyse Des Réactions Chimiques

Oxidation Reactions

The methylamino and pyridazine groups render the compound susceptible to oxidation under controlled conditions:

Key Findings :

-

Oxidation of the methylamino group produces N-oxide intermediates, which are stabilized by resonance within the pyridazine ring .

-

Under harsher conditions, oxidative cleavage of the methyl group may occur, yielding unsubstituted pyridazine carboxylic acids.

Reduction Reactions

The pyridazine ring and carboxylic acid group participate in reduction pathways:

| Reaction Type | Reagents | Products | Selectivity | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H<sub>2</sub>/Pd-C | Dihydropyridazine derivatives | High | |

| Borohydride reduction | NaBH<sub>4</sub>/MeOH | Alcohol derivatives (minor) | Low |

Mechanistic Insights :

-

Hydrogenation preferentially reduces the pyridazine ring to a dihydro form, retaining the carboxylic acid functionality.

-

Borohydride systems show limited efficacy due to the electron-deficient nature of the pyridazine ring.

Substitution Reactions

The carboxylic acid and methylamino groups enable nucleophilic and electrophilic substitutions:

Nucleophilic Acyl Substitution

| Substrate | Nucleophile | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| Acid chloride derivative | NH<sub>3</sub> | THF, 0°C | Amide derivatives | 80–85 | |

| Methyl ester | Hydrazine hydrate | Reflux, EtOH | Hydrazide analogs | 70–75 |

Electrophilic Aromatic Substitution

| Position Modified | Electrophile | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| C-5 of pyridazine | NO<sub>2</sub><sup>+</sup> | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted derivative | 55–60 |

Notable Observations :

-

The carboxylic acid group facilitates activation toward amide bond formation, a key step in prodrug synthesis.

-

Nitration occurs selectively at the C-5 position due to electronic directing effects of the methylamino group.

Coupling Reactions

The compound participates in cross-coupling reactions, expanding its utility in heterocyclic synthesis:

| Reaction Type | Catalytic System | Partners | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | Aryl boronic acids | Biaryl pyridazine derivatives | 65–70 | |

| Esterification | DCC/DMAP | Alcohols | Ester derivatives | 85–90 |

Applications :

-

Suzuki couplings enable the introduction of aromatic moieties for drug discovery.

-

Ester derivatives improve bioavailability by modulating solubility.

Cyclization Reactions

Intramolecular cyclization is observed under specific conditions:

| Conditions | Reagents | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic dehydration | PCl<sub>5</sub>/POCl<sub>3</sub> | Imidazo[1,2-b]pyridazine cores | 50–55 |

Mechanism :

-

Dehydration of the carboxylic acid group facilitates cyclization with adjacent amino groups, forming fused heterocycles .

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

| Medium | Observed Reaction | Outcome | Source |

|---|---|---|---|

| Acidic (pH <3) | Protonation of pyridazine N-atoms | Enhanced electrophilic reactivity | |

| Basic (pH >10) | Deprotonation of carboxylic acid | Nucleophilic acyl substitution |

Applications De Recherche Scientifique

Pharmaceutical Development

6-(Methylamino)pyridazine-3-carboxylic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to enhance the efficacy of drugs targeting neurological disorders and cancer therapies.

- Case Study : A study on pyridazine derivatives demonstrated significant anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231), indicating its potential as a lead compound in drug discovery programs targeting these diseases .

Agricultural Chemistry

This compound is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its application in agriculture aims to improve crop yields while minimizing environmental impacts.

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways, aiding in the discovery of new therapeutic targets.

- Example : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by targeting specific molecular pathways, such as inhibiting cyclin-dependent kinases (CDKs) .

Material Science

The compound is being explored for its potential in creating novel materials, including polymers and coatings with enhanced durability and resistance to environmental factors.

Analytical Chemistry

As a reagent in various analytical techniques, this compound facilitates the detection and quantification of other chemical substances in complex mixtures.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism likely involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Anticancer Activity

The anticancer potential has been evaluated through multiple studies:

Mécanisme D'action

The mechanism of action of 6-(Methylamino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on tyrosine kinases or calcium channels, influencing cellular processes such as proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

6-(Methylamino)pyridazine-3-carboxylic acid can be compared with other diazine derivatives like pyrimidine and pyrazine:

Pyrimidine: Known for its role in DNA and RNA, pyrimidine derivatives are widely used in pharmaceuticals.

Pyrazine: This compound is used in flavorings and fragrances, as well as in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

6-(Methylamino)pyridazine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its structural characteristics, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Structural Overview

This compound features a pyridazine ring substituted with a methylamino group at the 6-position and a carboxylic acid group at the 3-position. This unique arrangement contributes to its reactivity and biological activity, distinguishing it from other related compounds within the diazine family, such as pyrimidine and pyrazine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit certain enzymes or receptors, particularly tyrosine kinases and calcium channels, thereby influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism in this context likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For instance, a series of pyridazine derivatives were synthesized and tested against human cancer cell lines, including breast (T-47D and MDA-MB-231) and ovarian (SKOV-3) cancers. The results indicated that certain derivatives exhibited potent anti-proliferative effects, with significant induction of apoptosis observed through flow cytometric analysis .

Case Studies

- In Vitro Studies : A study involving the evaluation of 3,6-disubstituted pyridazines found that compounds analogous to this compound effectively inhibited cell proliferation across multiple cancer cell lines. Notably, compounds were shown to induce cell cycle arrest at the G2/M phase and increase sub-G1 populations, indicating apoptosis induction .

- Molecular Docking : In silico studies have suggested that these pyridazine derivatives target cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. This targeting mechanism underlines their potential as CDK inhibitors in cancer therapy .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 365413-15-6 | Antimicrobial, Anticancer |

| Methyl 6-(methylamino)pyridazine-3-carboxylate | 1183150-47-1 | Potentially different reactivity |

| 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic Acid | 84663800 | Explored for similar bioactivity |

Q & A

Basic: What synthetic routes are commonly employed for 6-(Methylamino)pyridazine-3-carboxylic Acid?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyridazine derivatives. A common approach includes:

- Condensation Reactions : Reacting 6-methoxypyridazine with methylamine under controlled pH and temperature to introduce the methylamino group, followed by hydrolysis to replace the methoxy group with a carboxylic acid moiety .

- Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensure high purity (>95%) .

- Characterization : Confirmation via -NMR (δ 8.2–8.4 ppm for pyridazine protons) and HPLC (retention time ~12.5 min under reverse-phase conditions) .

Advanced: How do substitution patterns (e.g., methoxy vs. methylamino groups) influence biological activity in pyridazine derivatives?

Methodological Answer:

Substitution patterns dictate electronic and steric properties, impacting target interactions. For example:

- Methoxy Groups : Increase electron density, enhancing reactivity in nucleophilic substitutions (e.g., in 6-Methoxypyridazine-3-carboxylic acid) but reduce solubility .

- Methylamino Groups : Introduce basicity and hydrogen-bonding potential, improving interactions with enzymes (e.g., kinase inhibition observed in pyridazine-based anticancer agents) .

- Comparative Studies : Bioactivity assays (e.g., IC measurements against cancer cell lines) and molecular docking simulations (using Autodock Vina) can quantify these effects .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

Advanced: How can computational methods optimize reaction pathways for pyridazine derivatives?

Methodological Answer:

- Reaction Path Search : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict intermediates and transition states, guiding solvent selection (e.g., DMF for polar intermediates) .

- Machine Learning : Training models on reaction databases (e.g., Reaxys) identifies optimal conditions (e.g., 80°C, 12 hr for amidation) .

- Case Study : Quantum mechanical/molecular mechanical (QM/MM) simulations reduced trial runs by 40% in a recent pyridazine synthesis study .

Basic: What storage conditions ensure stability of this compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .

- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .

- Degradation Monitoring : Periodic HPLC analysis detects impurities (e.g., decarboxylation products under acidic conditions) .

Advanced: How to resolve contradictions in reported biological activity data for pyridazine derivatives?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell line: PC-3 for prostate cancer, 72-hr incubation) to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., 6-methyl vs. 6-chloro derivatives) to explain discrepancies in antimicrobial activity .

Basic: How to optimize reaction conditions for high-yield synthesis of pyridazine derivatives?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions; yields improve from 50% to 85% with 5 mol% catalyst loading .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions; reaction time reduced from 24 hr to 8 hr .

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments (e.g., adding base to neutralize byproducts) .

Advanced: What mechanisms explain the anticancer activity of pyridazine derivatives like this compound?

Methodological Answer:

- Autophagy Induction : Western blotting (LC3-II/LC3-I ratio) and fluorescence microscopy (GFP-LC3 puncta) demonstrate autophagy activation in prostate cancer cells .

- Kinase Inhibition : Competitive binding assays (e.g., mTOR with -ATP) show IC values of ~2.5 µM, correlating with anti-proliferative effects .

- In Vivo Validation : Xenograft models (e.g., nude mice with PC-3 tumors) treated at 50 mg/kg show 60% tumor volume reduction vs. controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.